3-(4-acetylpiperazin-1-yl)benzoic Acid
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Overview
Description
Preparation Methods
The synthesis of 3-(4-acetylpiperazin-1-yl)benzoic acid typically involves the reaction of 4-acetylpiperazine with 3-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the consistency of the final product .
Chemical Reactions Analysis
3-(4-Acetylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group or the piperazine ring is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Acetylpiperazin-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as infections and cancer.
Mechanism of Action
The mechanism of action of 3-(4-acetylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
3-(4-Acetylpiperazin-1-yl)benzoic acid can be compared with other similar compounds, such as:
3-(4-Methylpiperazin-1-yl)benzoic acid: This compound has a similar structure but with a methyl group instead of an acetyl group. It may exhibit different chemical reactivity and biological activity.
3-(4-Benzylpiperazin-1-yl)benzoic acid: The presence of a benzyl group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
3-(4-Ethylpiperazin-1-yl)benzoic acid: The ethyl group provides different steric and electronic effects compared to the acetyl group, leading to variations in chemical and biological behavior.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(9-12)13(17)18/h2-4,9H,5-8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXWOBXTCGEMEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366006 |
Source
|
Record name | 3-(4-acetylpiperazin-1-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896516-75-9 |
Source
|
Record name | 3-(4-acetylpiperazin-1-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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